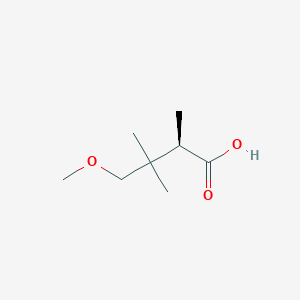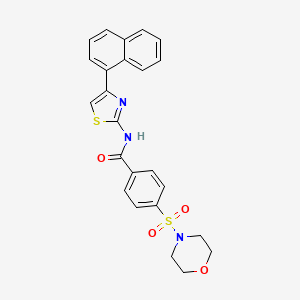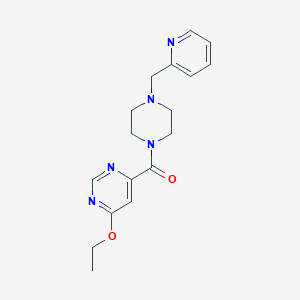
(2R)-4-Methoxy-2,3,3-trimethylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-4-Methoxy-2,3,3-trimethylbutanoic acid, also known as HMB (beta-hydroxy-beta-methylbutyric acid), is a metabolite of the amino acid leucine. It is a popular supplement in the fitness industry due to its potential to improve muscle mass and strength.
Mecanismo De Acción
The exact mechanism of action of (2R)-4-Methoxy-2,3,3-trimethylbutanoic acid is not fully understood, but it is believed to work by activating the mTOR pathway, a key regulator of muscle protein synthesis. (2R)-4-Methoxy-2,3,3-trimethylbutanoic acid may also increase the expression of genes involved in muscle growth and repair.
Biochemical and Physiological Effects:
(2R)-4-Methoxy-2,3,3-trimethylbutanoic acid has been shown to have several biochemical and physiological effects. It can increase muscle protein synthesis, reduce muscle protein breakdown, and improve muscle function. (2R)-4-Methoxy-2,3,3-trimethylbutanoic acid may also have anti-catabolic effects, which may be beneficial for individuals undergoing intense exercise or training. (2R)-4-Methoxy-2,3,3-trimethylbutanoic acid has also been shown to improve aerobic performance and reduce muscle damage and soreness.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2R)-4-Methoxy-2,3,3-trimethylbutanoic acid has several advantages for lab experiments. It is easy to administer and has a low toxicity profile. (2R)-4-Methoxy-2,3,3-trimethylbutanoic acid is also stable and can be stored for long periods. However, (2R)-4-Methoxy-2,3,3-trimethylbutanoic acid has some limitations for lab experiments. It can be expensive to produce, and its effects may vary depending on the dosage and duration of supplementation.
Direcciones Futuras
There are several future directions for research on (2R)-4-Methoxy-2,3,3-trimethylbutanoic acid. One area of interest is the potential use of (2R)-4-Methoxy-2,3,3-trimethylbutanoic acid in clinical populations, such as elderly individuals or individuals with muscle wasting conditions. Another area of interest is the potential use of (2R)-4-Methoxy-2,3,3-trimethylbutanoic acid in combination with other supplements or interventions, such as resistance training or protein supplementation. Further research is needed to fully understand the mechanism of action of (2R)-4-Methoxy-2,3,3-trimethylbutanoic acid and its potential benefits for various populations.
Métodos De Síntesis
(2R)-4-Methoxy-2,3,3-trimethylbutanoic acid can be synthesized through several methods, including chemical synthesis, microbial fermentation, and enzymatic synthesis. The chemical synthesis of (2R)-4-Methoxy-2,3,3-trimethylbutanoic acid involves the reaction of 2-ketoisocaproic acid with formaldehyde, followed by reduction with sodium borohydride. Microbial fermentation involves the use of microorganisms such as Bacillus subtilis to produce (2R)-4-Methoxy-2,3,3-trimethylbutanoic acid from leucine. Enzymatic synthesis involves the use of enzymes such as leucine dehydrogenase to convert leucine to (2R)-4-Methoxy-2,3,3-trimethylbutanoic acid.
Aplicaciones Científicas De Investigación
(2R)-4-Methoxy-2,3,3-trimethylbutanoic acid has been extensively studied for its potential to improve muscle mass and strength. Research has shown that (2R)-4-Methoxy-2,3,3-trimethylbutanoic acid supplementation can increase muscle protein synthesis, reduce muscle protein breakdown, and improve muscle function. (2R)-4-Methoxy-2,3,3-trimethylbutanoic acid has also been shown to have anti-catabolic effects, which may be beneficial for individuals undergoing intense exercise or training.
Propiedades
IUPAC Name |
(2R)-4-methoxy-2,3,3-trimethylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-6(7(9)10)8(2,3)5-11-4/h6H,5H2,1-4H3,(H,9,10)/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJQSPZCATARODF-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)C(C)(C)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)C(C)(C)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromoimidazo[5,1-B]thiazole](/img/structure/B2982080.png)
![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2982081.png)
![[1-Methyl-5-[(3-methylpiperidin-1-yl)methyl]pyrazol-4-yl]methanamine](/img/structure/B2982083.png)
![(2Z)-2-[(3-chlorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2982084.png)
![ethyl 4-[4-[[2-(1H-benzimidazol-2-yl)phenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2982087.png)


![methyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate](/img/structure/B2982095.png)

![1-(3,5-dimethoxyphenyl)-5-(3,5-dimethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2982097.png)
![N-(2,3-dimethylphenyl)-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2982099.png)


